molecular formula C21H29ClN2O B6112228 N,1-dimethyl-N-[(4-phenylmethoxyphenyl)methyl]piperidin-4-amine;hydrochloride

N,1-dimethyl-N-[(4-phenylmethoxyphenyl)methyl]piperidin-4-amine;hydrochloride

Cat. No.: B6112228
M. Wt: 360.9 g/mol
InChI Key: KOSOIWZHRIFQDZ-UHFFFAOYSA-N
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Description

N,1-dimethyl-N-[(4-phenylmethoxyphenyl)methyl]piperidin-4-amine;hydrochloride is a chemical compound with a complex structure that includes a piperidine ring substituted with a dimethylamino group and a phenylmethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,1-dimethyl-N-[(4-phenylmethoxyphenyl)methyl]piperidin-4-amine;hydrochloride typically involves multiple steps. One common method includes the reaction of 1-(tert-butoxycarbonyl)-4-piperidone with dimethylamine hydrochloride and sodium cyanoborohydride in methanol. The reaction is carried out at room temperature for several days, followed by the addition of concentrated hydrochloric acid to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N,1-dimethyl-N-[(4-phenylmethoxyphenyl)methyl]piperidin-4-amine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces amines or alcohols.

Scientific Research Applications

N,1-dimethyl-N-[(4-phenylmethoxyphenyl)methyl]piperidin-4-amine;hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,1-dimethyl-N-[(4-phenylmethoxyphenyl)methyl]piperidin-4-amine;hydrochloride involves its interaction with specific molecular targets, such as receptors and enzymes. It is known to modulate the activity of N-methyl-D-aspartate receptors, which play a crucial role in neurotransmission and synaptic plasticity . This modulation can lead to various physiological effects, including changes in neuronal excitability and synaptic strength.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,1-dimethyl-N-[(4-phenylmethoxyphenyl)methyl]piperidin-4-amine;hydrochloride is unique due to its specific substitution pattern on the piperidine ring and the presence of the phenylmethoxyphenyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

N,1-dimethyl-N-[(4-phenylmethoxyphenyl)methyl]piperidin-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O.ClH/c1-22-14-12-20(13-15-22)23(2)16-18-8-10-21(11-9-18)24-17-19-6-4-3-5-7-19;/h3-11,20H,12-17H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOSOIWZHRIFQDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)N(C)CC2=CC=C(C=C2)OCC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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